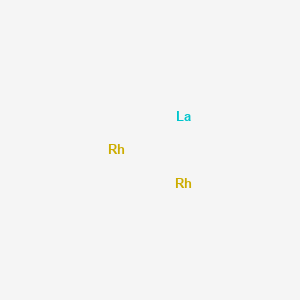
Lanthanum--rhodium (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanthanum–rhodium (1/2) is a compound consisting of lanthanum and rhodium in a 1:2 ratio Lanthanum is a rare-earth element with the symbol “La” and atomic number 57, while rhodium is a transition metal with the symbol “Rh” and atomic number 45
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lanthanum–rhodium (1/2) can be achieved through various methods. One common approach involves the reaction of lanthanum chloride with rhodium chloride in the presence of a reducing agent such as hydrogen gas. The reaction is typically carried out at elevated temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
Industrial production of lanthanum–rhodium (1/2) often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The raw materials, lanthanum oxide and rhodium oxide, are mixed in stoichiometric ratios and subjected to a reduction process using hydrogen gas. The resulting product is then purified through various techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Lanthanum–rhodium (1/2) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxide and rhodium oxide.
Reduction: It can be reduced back to its elemental forms using strong reducing agents.
Substitution: Lanthanum–rhodium (1/2) can participate in substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various metal salts for substitution reactions. The reactions are typically carried out at high temperatures and in controlled atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include lanthanum oxide, rhodium oxide, and various substituted metal compounds depending on the specific reaction conditions and reagents used.
科学的研究の応用
Lanthanum–rhodium (1/2) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is used in the development of advanced materials with unique properties, such as high-temperature superconductors and magnetic materials.
Biology and Medicine: Lanthanum–rhodium (1/2) is being investigated for its potential use in medical imaging and as a therapeutic agent in cancer treatment.
Industry: The compound is used in the production of specialty alloys and as a component in various industrial processes.
作用機序
The mechanism by which lanthanum–rhodium (1/2) exerts its effects is primarily through its catalytic activity. The compound facilitates various chemical reactions by providing an active surface for the reactants to interact. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrogenation reactions, the compound helps in the activation of hydrogen molecules, allowing them to react with other substrates.
類似化合物との比較
Similar Compounds
Similar compounds to lanthanum–rhodium (1/2) include other lanthanum-based and rhodium-based compounds, such as lanthanum–platinum (1/2) and lanthanum–palladium (1/2). These compounds share some properties with lanthanum–rhodium (1/2) but also have unique characteristics due to the different metals involved.
Uniqueness
Lanthanum–rhodium (1/2) is unique due to its specific combination of lanthanum and rhodium, which imparts distinct catalytic properties and stability under various reaction conditions. This makes it particularly valuable in applications requiring high-temperature stability and resistance to oxidation.
特性
CAS番号 |
12031-26-4 |
|---|---|
分子式 |
LaRh2 |
分子量 |
344.7165 g/mol |
IUPAC名 |
lanthanum;rhodium |
InChI |
InChI=1S/La.2Rh |
InChIキー |
SZBSCRSVWKHSIL-UHFFFAOYSA-N |
正規SMILES |
[Rh].[Rh].[La] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


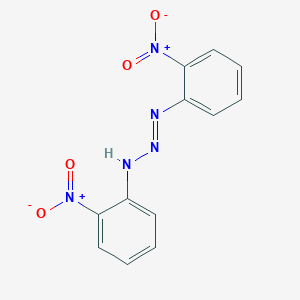
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735494.png)
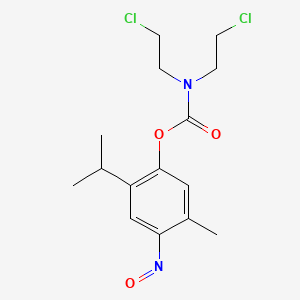
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735513.png)
![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)

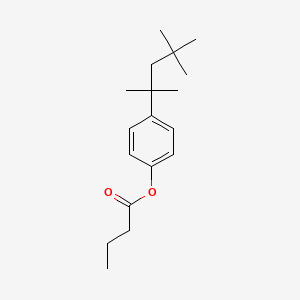
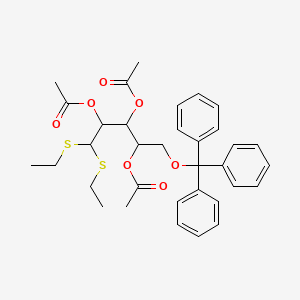
![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)
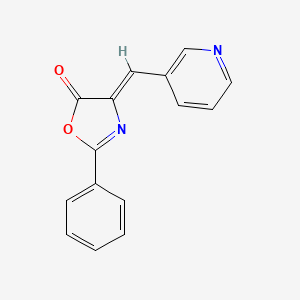
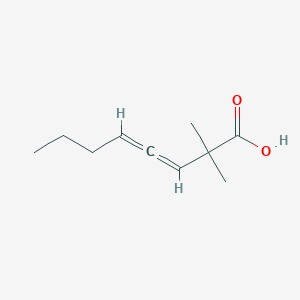
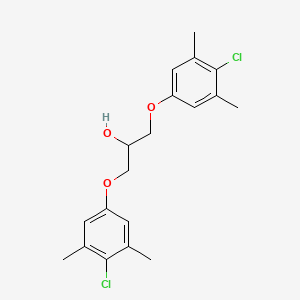
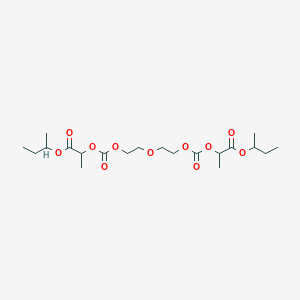
![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)
